molecular formula C3H6N2O2 B589988 1-(N-Nitrosomethylamino)oxirane CAS No. 146285-60-1

1-(N-Nitrosomethylamino)oxirane

Cat. No.: B589988
CAS No.: 146285-60-1
M. Wt: 102.093
InChI Key: JLWUJVVCHHHAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-Nitrosomethylamino)oxirane is a reactive epoxide metabolite of the carcinogen N-nitroso-N-methylvinylamine. This compound is of significant interest in biochemical and toxicological research, particularly for investigating the metabolic activation pathways of N-nitrosamines and their subsequent interactions with biological macromolecules. Studies have demonstrated its high reactivity and short half-life of less than 5 seconds at neutral pH, making it a critical intermediate for in vitro studies . Its primary research value lies in its ability to form specific DNA adducts, including N7-(2-oxoethyl)guanine, N2,3-ethenoguanine, and 1,N6-ethenodeoxyadenosine, which are crucial for understanding the molecular mechanisms of DNA damage and mutagenesis . Furthermore, this epoxide also leads to the formation of N7-methylguanine in DNA, indicating its capacity to deliver both an oxirane-derived and a methyl group to nucleophilic sites . In experimental settings, the compound is used in microsomal incubation models to simulate metabolic activation, where it has been shown to produce etheno adducts and formaldehyde, paralleling the activity of other nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosomethylethylamine . Researchers utilize this compound to probe the mechanisms of carcinogenesis, specifically the link between metabolic desaturation, epoxide formation, and the resulting genotoxic effects. This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146285-60-1

Molecular Formula

C3H6N2O2

Molecular Weight

102.093

IUPAC Name

N-methyl-N-(oxiran-2-yl)nitrous amide

InChI

InChI=1S/C3H6N2O2/c1-5(4-6)3-2-7-3/h3H,2H2,1H3

InChI Key

JLWUJVVCHHHAMV-UHFFFAOYSA-N

SMILES

CN(C1CO1)N=O

Synonyms

1-(N-nitrosomethylamino)oxirane

Origin of Product

United States

Chemical Reactivity and Mechanistic Organic Chemistry

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane (epoxide) ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reaction is a cornerstone of the compound's reactivity profile and can proceed via different mechanisms depending on the reaction conditions. libretexts.org Epoxides, in general, are more reactive than standard ethers due to this inherent strain. jsynthchem.com

1-(N-Nitrosomethylamino)oxirane reacts with various nucleophiles, most notably the nucleophilic sites within DNA. The epoxide functionality allows for the formation of specific covalent adducts. For instance, it reacts with adenosine (B11128) (Ado) to form 1,N6-etheno(ϵ)Ado. nih.gov When reacting with DNA, it forms adducts derived from the oxirane portion of the molecule, such as N7-(2-oxoethyl)Gua and 1,N6-ϵ-dAdo. nih.gov The formation of these adducts is a critical step in its mechanism of action. ontosight.ai

The table below summarizes the adducts formed from the reaction of the oxirane moiety with biological nucleophiles.

NucleophileAdduct FormedReference
Adenosine (Ado)1,N6-etheno(ϵ)Ado nih.gov
Guanine (B1146940) (in DNA)N7-(2-oxoethyl)Gua nih.gov
Deoxyadenosine (in DNA)1,N6-etheno(ϵ)dAdo nih.gov

This table details the specific products resulting from the nucleophilic attack on the oxirane ring of this compound.

The regioselectivity and mechanism of the epoxide ring-opening reaction are highly dependent on the pH of the environment. libretexts.orgsemanticscholar.org

In acidic environments, the epoxide oxygen is first protonated, creating a good leaving group and activating the ring. libretexts.orgresearchgate.net The reaction proceeds through a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge. libretexts.orgjsynthchem.com

In basic or neutral environments, the ring-opening occurs via a direct SN2 mechanism. libretexts.orgjsynthchem.com A strong nucleophile attacks one of the carbon atoms of the epoxide ring, causing it to open. Due to steric hindrance, the nucleophilic attack occurs at the less substituted carbon atom. libretexts.orgsemanticscholar.org

The following table outlines the key differences in the ring-opening mechanism under acidic and basic conditions.

ConditionMechanismSite of Nucleophilic Attack (on asymmetric epoxide)Key Intermediate
AcidicSN1-likeMore substituted carbonProtonated epoxide
Basic / NeutralSN2Less substituted carbonNone (direct attack)

This table compares the mechanisms of epoxide ring-opening, highlighting the influence of pH on the reaction pathway.

Stability and Decomposition Characteristics of the Nitrosamine (B1359907) Group

The N-nitrosamine group in this compound is inherently unstable and contributes significantly to the molecule's reactivity. N-nitroso compounds are known to be chemically reactive, and some can decompose to form highly reactive electrophilic species. nih.govacs.org In the case of this compound, the nitrosamine moiety is capable of generating a methyldiazonium ion, a potent methylating agent. nih.govmdpi.com This decomposition pathway allows the molecule to also form methyl adducts, such as N7-methylGua, in addition to the adducts formed from the oxirane ring. nih.gov The compound itself is highly unstable in aqueous solution, with a reported half-life of less than 5 seconds at neutral pH and 23°C. nih.gov

Interplay between Oxirane Reactivity and N-Nitrosomethylamino Activation

This dual reactivity indicates that both the epoxide ring-opening and the decomposition of the nitrosamine group are concurrent or sequential pathways for adduct formation. The extreme instability of the molecule suggests that once formed, it rapidly reacts via either pathway, driven by the relief of ring strain for the epoxide and the inherent instability of the nitrosamine group. The electron-withdrawing nature of the N-nitrosomethylamino group can influence the electrophilicity of the adjacent oxirane carbon, potentially affecting the kinetics and regioselectivity of the nucleophilic attack on the ring.

Reaction Kinetics and Pathways in Aqueous and Biomimetic Systems

Kinetic studies provide quantitative insight into the compound's reactivity. The most striking kinetic feature of this compound is its rapid decomposition in aqueous systems.

ParameterValueConditionsReference
Half-life (t1/2)< 5 secondsBuffer at neutral pH, 23 °C nih.gov

This table presents the reported kinetic data for this compound in an aqueous environment.

This short half-life underscores the high reactivity of the compound. In aqueous or biomimetic systems, the molecule is fleeting, quickly engaging in reactions with available nucleophiles, including water itself or biological macromolecules like DNA. ontosight.ainih.gov The reaction pathways in these systems involve both the SN2-type ring-opening of the epoxide by nucleophiles and the decomposition of the nitrosamine group to generate a methylating agent. The rapid kinetics mean that if formed in a biological system, it would react very close to its site of formation. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for the Separation and Quantitation of the Compound and its Metabolites

Chromatography is fundamental to isolating 1-(N-Nitrosomethylamino)oxirane and its related products from complex biological matrices for subsequent analysis. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile or thermally labile N-nitroso compounds. nih.gov Given that this compound is a reactive epoxide with a reported half-life of less than 5 seconds in neutral buffer, HPLC offers a significant advantage by avoiding the high temperatures used in gas chromatography that could cause degradation. nih.govbasciences.com

Methodologies for nitrosamine (B1359907) analysis often employ reversed-phase HPLC on octadecylsilane (B103800) (C18) columns. nih.govnih.gov Gradient elution with mobile phases consisting of water and an organic modifier like methanol (B129727) or acetonitrile, often with an acid additive such as formic acid, is common for separating various nitrosamines. lcms.czcoresta.org

For detection, HPLC systems can be coupled with various detectors. While UV detection at around 230 nm is possible for N-nitrosamines, its specificity can be limited in complex biological samples. nih.gov More specific detection can be achieved by coupling HPLC with a Thermal Energy Analyzer (TEA), which is highly selective for the nitroso functional group, or more commonly, with a mass spectrometer (MS), which provides both high sensitivity and structural information. nih.govrsc.org

Table 1: Example HPLC Conditions for Nitrosamine Analysis

ParameterConditionReference
ColumnHypersil GOLD C18 (1.9 µm, 100 × 2.1 mm) lcms.cz
Mobile PhaseA: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid lcms.cz
Flow Rate0.5 mL/min lcms.cz
DetectionMass Spectrometry (MS) nih.govlcms.cz
Injection Volume100 µL lcms.cz

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable nitrosamines. epa.govnih.gov However, its application to this compound is challenging. The compound's inherent instability and the high temperatures of the GC injection port (typically 200-250°C) could lead to thermal degradation, resulting in inaccurate quantification or the formation of artifacts. nih.govbasciences.com Some N-nitroso compounds are known to be thermally unstable and are not amenable to GC-MS methods. nih.gov

For more stable, volatile nitrosamines, GC methods provide excellent separation. gcms.cz These methods often use capillary columns, such as those with a Stabilwax®-MS stationary phase, and helium as the carrier gas. nih.gov Sample introduction can be done via direct liquid injection or headspace sampling for very volatile compounds. restek.com Detection is commonly achieved using selective detectors like the nitrogen-phosphorus detector (NPD), a Thermal Energy Analyzer (TEA), or a mass spectrometer (MS). epa.govbiozid-portal.de The TEA detector is particularly noted for its high selectivity and sensitivity for nitrosamines. biozid-portal.de

Mass Spectrometry (MS) Applications for Structural Elucidation and Adduct Detection

Mass spectrometry is an indispensable tool in the study of this compound, providing molecular weight information, structural details through fragmentation patterns, and the ability to detect trace-level DNA adducts. nih.govosti.gov

The coupling of liquid or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides the high sensitivity and selectivity required for analyzing nitrosamines at trace levels in complex matrices. restek.comnih.gov These techniques operate by selecting a precursor ion (the molecular ion of the analyte) in the first mass analyzer, fragmenting it in a collision cell, and then detecting specific product ions in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances detection limits. gcms.czsciex.com

For this compound, LC-MS/MS is the more suitable technique due to the compound's thermal instability. nih.govbasciences.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for nitrosamine analysis in LC-MS. nih.govsciex.com GC-MS/MS with electron ionization (EI) is widely used for other, more stable nitrosamines, providing robust and reproducible fragmentation for confident identification. nih.govshimadzu.com

Table 2: Common MS/MS Transitions for Nitrosamine Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
N-Nitrosodimethylamine (NDMA)75.143.0 sciex.com
N-Nitrosodiethylamine (NDEA)103.143.0 sciex.com

Note: Transitions for this compound are not published but would be determined experimentally based on its molecular weight and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, is critical for the characterization of DNA adducts formed from reactive compounds like this compound. nih.govnih.gov Research has shown that this epoxide reacts with DNA to form various adducts, including N7-(2-oxoethyl)Guanine, N2,3-etheno-Guanine, 1,N6-etheno-deoxyAdenosine, and N7-methylGuanine. nih.gov

HRMS provides highly accurate mass measurements (typically with an error of ≤ 5 ppm), which allows for the confident determination of the elemental composition of an unknown adduct. nih.govchemrxiv.org This capability is essential for distinguishing between different potential adduct structures. nih.gov Furthermore, HRMS instruments can perform MS^n experiments, where fragment ions are isolated and fragmented again, providing deeper structural insights necessary for the unambiguous identification of DNA modifications. nih.gov The combination of UHPLC with HRMS has become a key technology in the field of DNA adductomics, enabling the screening of unknown DNA modifications. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of newly synthesized compounds. While the high reactivity and instability of this compound present significant challenges for its isolation and analysis by NMR, the technique is crucial for confirming its synthesis and characterizing its more stable precursors or reaction products. nih.gov

For N-nitrosamines, ¹H and ¹³C NMR spectra are complicated by the presence of Z and E geometric isomers due to the restricted rotation around the N-N bond. nih.gov This results in two distinct sets of signals for the atoms near the nitroso group. nih.gov Advanced NMR techniques, such as 2D correlation spectroscopy (COSY), HSQC, and HMBC, are used to assign these signals and definitively establish the connectivity of the molecule. nih.gov Density functional theory (DFT) calculations are often used in conjunction with experimental NMR data to help assign the correct configuration to the major and minor isomers observed in the spectra. nih.gov While a specific NMR spectrum for this compound is not detailed in the literature, analysis would focus on identifying characteristic signals for the oxirane ring protons and carbons, alongside the N-methyl group, with the expected isomeric complexity. researchgate.net

Development of Novel Biosensors for Molecular Interaction Studies

Currently, there is a notable absence of published research specifically detailing the development and application of novel biosensors for studying the molecular interactions of this compound. While the field of biosensor technology is rapidly advancing, with significant progress in detecting various analytes from small molecules to large biomolecules, dedicated research on biosensors for this particular compound has not been reported in the available scientific literature.

The development of such biosensors would be a valuable endeavor for future research. In principle, several established biosensor platforms could be adapted for this purpose. These include:

Electrochemical Biosensors: These sensors measure changes in electrical properties resulting from the interaction between the target analyte and a biorecognition element. A potential approach could involve immobilizing a specific enzyme or antibody that interacts with this compound onto an electrode surface. The binding event would then trigger a measurable change in current, potential, or impedance.

Fluorescent Biosensors: These biosensors utilize changes in fluorescence to signal the presence of the target molecule. A fluorescent probe could be designed to either enhance or quench its fluorescence upon binding to this compound. This could be achieved by engineering proteins or nucleic acids that specifically recognize the compound and are coupled to a fluorescent reporter.

Surface Plasmon Resonance (SPR) Biosensors: SPR is a label-free technique that detects molecular interactions by measuring changes in the refractive index at the surface of a sensor chip. For this compound, a receptor molecule could be immobilized on the sensor surface, and the binding of the compound would be detected in real-time.

The successful development of any of these biosensor types would require the identification or creation of a highly specific biorecognition element for this compound. This remains a key challenge and a critical area for future investigation. Without such a component, the creation of a dedicated biosensor for this compound is not feasible.

Given the lack of specific research, no data tables with detailed research findings can be provided.

Comparative Mechanistic Studies with Analogous Compounds

Comparisons with Tobacco-Specific N-Nitrosamines (e.g., NNK, NNN)

The most prominent tobacco-specific nitrosamines, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN), are potent carcinogens that require metabolic activation to exert their genotoxic effects. nih.gov

A significant divergence in metabolic activation exists between 1-(N-Nitrosomethylamino)oxirane and TSNAs like NNK and NNN.

TSNA Activation: NNK and NNN are procarcinogens that are metabolically activated primarily by cytochrome P450 (P450) enzymes. wikipedia.org The critical step is α-hydroxylation, an oxidation reaction on the carbon atom adjacent to the nitroso group. umn.eduacs.org This process forms unstable α-hydroxynitrosamines that spontaneously decompose to yield highly reactive diazonium ions. nih.govacs.org These electrophilic intermediates are responsible for alkylating DNA. For NNK, this activation can occur via either α-methylhydroxylation or α-methylenehydroxylation. wikipedia.org Detoxification pathways, such as carbonyl reduction of NNK to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) and subsequent glucuronidation, compete with activation. wikipedia.orgmdpi.com

This compound: In stark contrast, this compound is a direct-acting genotoxic agent. Its structure contains a pre-existing, highly strained epoxide (oxirane) ring. ontosight.ainih.gov This ring is inherently electrophilic and does not require metabolic activation by P450 enzymes to react with nucleophilic sites on DNA. However, the nitrosamine (B1359907) portion of the molecule can still undergo metabolic processes. Studies on the analogous compound N-nitroso-N-methylvinylamine, which is oxidized to this compound, show that the methyl group can be metabolized to produce formaldehyde, a reaction similar to that seen with other simple nitrosamines. nih.gov This indicates that while the primary attack may be driven by the epoxide, the nitrosamine moiety can participate in secondary metabolic reactions.

The differences in activation pathways lead to distinct patterns of DNA damage.

TSNA Adducts: The metabolic activation of NNK and NNN results in specific types of DNA adducts. NNK activation produces intermediates that both methylate and pyridyloxobutylate DNA. mdpi.com This leads to the formation of adducts such as 7-methylguanine (B141273) (7-mGua), O⁶-methylguanine (O⁶-mdG), and various pyridyloxobutyl (POB) adducts with DNA bases. mdpi.comresearchgate.net NNN activation leads exclusively to POB-DNA adducts. nih.gov

This compound Adducts: This compound is a bifunctional alkylating agent, meaning it can react with DNA through two different parts of its structure. Research shows that it reacts with DNA to form adducts derived from both the oxirane and the nitrosamine portions of the molecule. nih.gov The epoxide ring alkylates DNA to form adducts such as N7-(2-oxoethyl)guanine. nih.gov Simultaneously, the N-nitrosomethylamino group can lead to the formation of methyl adducts, specifically N7-methylguanine. nih.gov This dual reactivity results in a more complex adduct profile than that of NNN and differs from NNK in the nature of the larger adduct formed (oxoethyl vs. pyridyloxobutyl).

Comparisons with Other Epoxide-Containing Genotoxic Agents (e.g., Styrene-7,8-oxide, Ethylene (B1197577) Oxide)

Comparing this compound with simple genotoxic epoxides highlights the influence of the nitrosamine group on its reactivity.

The fundamental mechanism of DNA damage by this compound is shared with other epoxides like styrene-7,8-oxide and ethylene oxide. This mechanism is DNA alkylation via nucleophilic attack. ontosight.ai Epoxides are electrophilic due to the strained three-membered ring. Nucleophilic sites in DNA, particularly the N7 position of guanine (B1146940) and the N3 position of adenine, can attack one of the carbon atoms of the epoxide ring. nih.gov This SN2 reaction results in the opening of the ring and the formation of a stable covalent bond (a DNA adduct), attaching a hydroxyalkyl group to the DNA base. rsc.org This direct alkylation pathway is a hallmark of genotoxic epoxides.

Reactivity: Simple epoxides like ethylene oxide are monofunctional alkylating agents. Styrene-7,8-oxide is also primarily a monofunctional agent, though its reactivity is influenced by the attached phenyl group. nih.govnih.gov In contrast, this compound possesses two distinct reactive centers: the epoxide ring and the N-nitrosomethylamino group. This makes it a bifunctional, and potentially a cross-linking, agent. After the initial alkylation by the epoxide, the nitrosamine moiety can still decompose to form a methyldiazonium ion, which can then methylate the same or a different DNA strand. nih.gov This capacity for two separate alkylating events from a single molecule distinguishes it sharply from simple epoxides.

Biological Impact: The formation of multiple types of adducts, including potential cross-links, can pose a greater challenge to cellular DNA repair systems than the single adducts formed by monofunctional epoxides. ontosight.ai Inefficient or erroneous repair of this complex damage can lead to a higher frequency or different spectrum of mutations, potentially enhancing its carcinogenic potency compared to a simple epoxide. The half-life of this compound is extremely short (< 5 seconds at neutral pH), indicating very high reactivity, a feature that contributes to its potent genotoxicity. nih.gov

Elucidating Structure-Reactivity-Mechanism Correlations across Related Chemical Classes

The structure of this compound is a hybrid, combining the key functional groups of two major classes of carcinogens: N-nitrosamines and epoxides. This unique structure directly correlates with its complex reactivity and mechanism of action.

Structure-Reactivity: The presence of the epoxide ring confers inherent, direct-acting alkylating ability, bypassing the need for the P450-mediated α-hydroxylation required by parent nitrosamines like NNK. nih.govnih.gov The N-nitrosomethylamino group provides a second, independent pathway for DNA damage via methylation. nih.gov Structure-activity relationship (SAR) analyses for N-nitrosamines consistently show that the potential for α-carbon hydroxylation is a critical driver of high carcinogenic potency. acs.orgnih.gov For epoxides, reactivity is governed by factors like ring strain and electronic effects from substituents. By combining both functional groups, the structure of this compound suggests a high degree of genotoxic potential derived from two distinct chemical mechanisms operating in concert.

Structure-Mechanism: The mechanism is a direct consequence of this hybrid structure. Unlike TSNAs that follow a "metabolic activation → DNA adduction" pathway, or simple epoxides that follow a "direct adduction" pathway, this compound follows a "direct adduction + potential secondary reaction" pathway. This dual mechanism means it can induce a broader and more complex spectrum of DNA lesions than compounds from either of its parent chemical classes alone. This correlation underscores how combining toxicophores within a single molecule can lead to novel and potentially more potent mechanisms of genotoxicity.

Q & A

Basic: What are the critical safety protocols for handling 1-(N-Nitrosomethylamino)oxirane in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and sealed goggles. Respiratory protection (NIOSH-approved N95) is mandatory if vapor/fume exposure is possible .
  • Ventilation : Conduct experiments in a Class I, Type B biological safety hood to prevent inhalation risks .
  • Storage : Store in airtight containers away from ignition sources, under inert gas (e.g., nitrogen) to minimize decomposition. Regularly inspect seals for integrity .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose per hazardous waste regulations (e.g., EPA guidelines) .
  • Emergency Procedures : Immediate eye/skin rinsing with water (15+ minutes) and medical consultation for exposure symptoms .

Basic: How should researchers assess the acute toxicity profile of this compound?

Methodological Answer:

  • In Vitro Models : Use hepatic cell lines (e.g., HepG2) for cytotoxicity assays (MTT/propidium iodide) to evaluate metabolic disruption .
  • Genotoxicity Screening : Conduct Ames tests with Salmonella typhimurium strains (TA98/TA100) to assess mutagenic potential .
  • Disposal : Follow OSHA 13 Carcinogens Standard (29 CFR 1910.1003) for waste containment and incineration at >1000°C .

Basic: What practices prevent cross-contamination during experiments with this compound?

Methodological Answer:

  • Dedicated Equipment : Use separate glassware and tools; decontaminate with 10% HNO₃ followed by ethanol rinsing .
  • Workflow Isolation : Perform reactions in fume hoods with negative pressure and HEPA-filtered exhaust .
  • Analytical Cross-Checks : Implement HPLC-UV (C18 column, 220 nm detection) to detect trace impurities in solvents .

Advanced: How can synthesis of this compound be optimized to minimize nitroso byproducts?

Methodological Answer:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF) under nitrogen atmosphere to suppress oxidative side reactions .
  • Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) at 0–5°C to enhance regioselectivity .
  • Real-Time Monitoring : Track reaction progress via FTIR (peak at 1480 cm⁻¹ for nitroso group) and adjust stoichiometry dynamically .

Advanced: How does this compound stability vary under different pH and temperature conditions?

Methodological Answer:

  • Controlled Studies :
    • pH Stability : Use buffered solutions (pH 2–12); analyze degradation via LC-MS at 24-hour intervals. Maximum stability observed at pH 4–6 .
    • Thermal Stability : Conduct TGA/DSC scans (5°C/min ramp). Decomposition onset at 85°C; store at -20°C for long-term stability .
  • Light Sensitivity : Protect from UV exposure; amber glassware reduces photolytic degradation by 70% .

Advanced: How should researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

  • Variable Identification : Compare impurity profiles (GC-MS headspace analysis) and solvent purity (HPLC-grade vs. technical grade) across studies .
  • Replicate Conditions : Reproduce experiments using standardized protocols (e.g., ISO 9001) to isolate confounding factors .
  • Meta-Analysis : Apply multivariate regression to published datasets, weighting for analytical method precision (e.g., NMR vs. Raman) .

Advanced: What analytical techniques are most reliable for characterizing this compound purity?

Methodological Answer:

  • Chromatography :
    • HPLC-DAD : C18 column, 30:70 acetonitrile/water (0.1% TFA), retention time 8.2 min .
    • GC-MS : EI mode, m/z 117 (base peak for nitroso fragment) .
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 3.4–3.6 ppm (oxirane protons), δ 2.9 ppm (N-methyl group) .
    • FTIR : 1340 cm⁻¹ (N-NO stretch) .

Advanced: How can nitrosamine formation risks be mitigated during this compound reactions?

Methodological Answer:

  • Inhibitors : Add 1 mM ascorbic acid to scavenge nitrosating agents .
  • Process Design : Avoid amine/nitrite co-solvents; use closed-loop systems to exclude atmospheric NOx .
  • Post-Reaction Quenching : Treat mixtures with 5% sulfamic acid to neutralize residual nitrites .

Advanced: What polymer applications are feasible for this compound derivatives?

Methodological Answer:

  • Epoxy Resins : Co-polymerize with bisphenol A diglycidyl ether (DGEBA) at 120°C (0.5% BF₃ catalyst) for cross-linked networks .
  • Functionalization : Graft onto chitosan via nucleophilic ring-opening (DMAP catalyst, 60°C) to enhance thermal stability (TGA +40°C decomposition threshold) .

Advanced: What methodologies identify degradation pathways of this compound in environmental matrices?

Methodological Answer:

  • Aqueous Hydrolysis : Simulate using pH-adjusted water; track via LC-HRMS to detect oxirane ring-opening products (e.g., glycol derivatives) .
  • Soil Microcosms : Incubate with loam soil (25°C, 60% moisture); extract metabolites (SPME) and analyze via QTOF-MS .
  • Ecotoxicity Assays : Use Daphnia magna LC50 tests to correlate degradation products with toxicity thresholds .

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